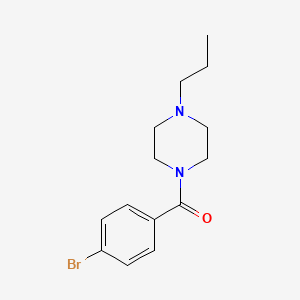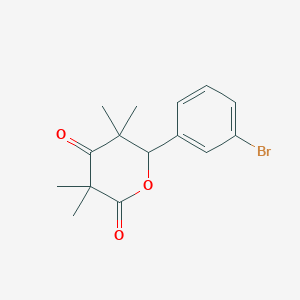
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as BPTMD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is thought to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione may have an effect on the cell cycle, causing cancer cells to stop dividing and eventually die.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to decrease the level of reactive oxygen species (ROS) in cancer cells, which can cause damage to DNA and other cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing new cancer treatments. However, one limitation of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is that it may have off-target effects on normal cells, which could lead to unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is in developing new cancer treatments that utilize 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione as a key component. Another area of research could focus on understanding the mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in more detail, which could lead to the development of more potent and selective compounds. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione could be studied for its potential applications in other fields, such as anti-inflammatory and anti-bacterial agents.
Synthesemethoden
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized using a simple and efficient method that involves the reaction of 3-bromobenzaldehyde with 2,4-pentanedione in the presence of a catalytic amount of piperidine. The resulting product is then treated with sodium borohydride to yield 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-inflammatory, antioxidant, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-14(2)11(9-6-5-7-10(16)8-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUYYPIDNILNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)
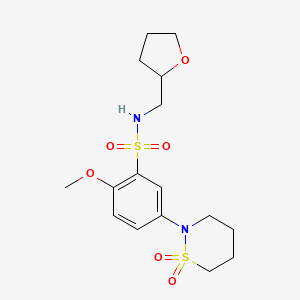

![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)
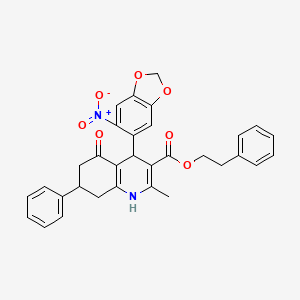
![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)
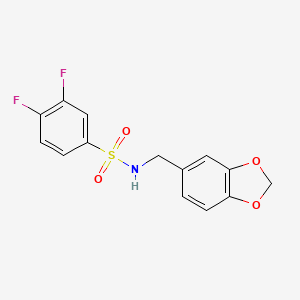
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)
![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)
![1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)
![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)
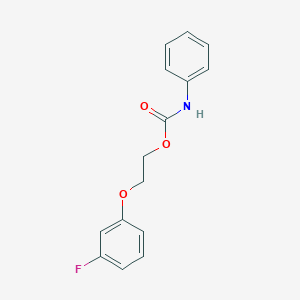
![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)
